Acrihellin
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Overview
Description
Acrihellin is a semisynthetic derivative of the native cardioactive steroid hellebrin. It is known for its potent inotropic effects, which means it can increase the force of heart muscle contractions. This compound is particularly interesting due to its unique chemical structure, which includes a 3β-substituent dimethylacrylic acid esterified to the aglycone hellebrigenin .
Preparation Methods
Acrihellin can be synthesized through the acylation of hellebrigenin with 3,3-dimethylacrylic acid chloride in refluxing methylene chloride . This method ensures the esterification of the 3β-hydroxy group of hellebrigenin, resulting in the formation of this compound. Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Acrihellin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, although this is less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acrihellin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of cardioactive steroids on heart muscle contractions.
Biology: Researchers use this compound to investigate its effects on cellular processes, particularly those related to cardiac function.
Mechanism of Action
Acrihellin exerts its effects by binding to and inhibiting the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The increased intracellular calcium enhances the force of cardiac muscle contractions .
Comparison with Similar Compounds
Acrihellin is similar to other cardioactive steroids like ouabain and digoxin. it is unique due to its semisynthetic nature and the presence of the dimethylacrylic acid substituent, which imparts amphiphilic properties. This makes this compound more soluble in both water and lipid environments, enhancing its bioavailability and efficacy .
Similar Compounds
Ouabain: A naturally occurring cardioactive steroid with similar inotropic effects.
Digoxin: Another cardioactive steroid used in the treatment of heart conditions.
Hellebrin: The native compound from which this compound is derived.
Properties
CAS No. |
67696-82-6 |
---|---|
Molecular Formula |
C29H38O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20-,21+,22-,23+,26+,27-,28-,29-/m0/s1 |
InChI Key |
RIOSSPWEPWYRLD-SBQWKNPYSA-N |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
SMILES |
CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
Canonical SMILES |
CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
Appearance |
Solid powder |
67696-82-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3 beta,5,14-trihydroxy-19-oxo-5 beta-bufa-20,22-dienolide-3-(3-methylcrotonate) acrihellin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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